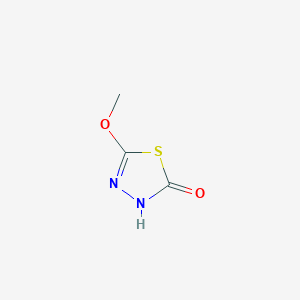

5-methoxy-1,3,4-thiadiazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENRSMVTOWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170071 | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-27-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS 12956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-methoxy-1,3,4-thiadiazol-2(3H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound (CAS No. 17605-27-5). As a key heterocyclic scaffold, the 1,3,4-thiadiazole ring is a cornerstone in the development of a wide array of pharmacologically and agriculturally significant molecules.[1][2][3] This document delves into the specific attributes of the 5-methoxy substituted derivative, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and professionals in drug development. We will explore its molecular architecture, predictable reactivity, and the analytical methodologies required for its unequivocal identification, grounding all claims in authoritative literature.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle renowned for its stability and versatile biological activity.[4] Its derivatives are integral to numerous commercial drugs and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The compound this compound is a specific derivative that serves as a valuable intermediate in organic synthesis.[6] Notably, it is a precursor in the synthesis of herbicides such as fluthiacet-ethyl, highlighting its industrial relevance.[7] Understanding its core chemical properties is therefore paramount for leveraging its synthetic potential and exploring new applications.

Molecular Structure and Physicochemical Properties

Chemical Identity and Tautomerism

This compound is a substituted thiadiazole that exists in a tautomeric equilibrium between the ketone form (amide) and the enol form (hydroxy). The "(3H)" designation in the IUPAC name specifies that the proton is located on a ring nitrogen, favoring the ketone tautomer in the solid state, a fact confirmed by crystallographic data.[7][8]

The potential tautomeric forms are illustrated below:

Caption: Tautomeric equilibrium of the title compound.

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction studies provide the most definitive structural information. Analysis of this compound reveals a nearly planar ring structure.[7][8] In the solid state, the molecules are interconnected through N—H⋯O hydrogen bonds, forming stacked layers.[7][8] This intermolecular hydrogen bonding significantly influences the compound's physical properties, such as its melting point and solubility.

Physicochemical Data Summary

The core physicochemical properties are essential for designing experimental conditions, including reaction solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 17605-27-5 | [9] |

| Molecular Formula | C₃H₄N₂O₂S | [10] |

| Molecular Weight | 132.14 g/mol | |

| Appearance | Solid (predicted) | - |

| Crystal System | Hexagonal | [7][8] |

| GHS Hazard Codes | H301 (Toxic if swallowed), H411 (Toxic to aquatic life) | [10] |

Synthesis and Purification

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide precursors.[11][12] A reliable pathway for this compound can be logically designed from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving the formation of a thiosemicarbazide intermediate followed by an acid-catalyzed cyclodehydration.

Caption: Proposed synthetic route for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for 1,3,4-thiadiazole synthesis.[11][12]

Step 1: Synthesis of 1-(Methoxycarbonyl)thiosemicarbazide

-

Reagents & Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl carbazate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reaction: Add thiophosgene (1.0 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms a methoxycarbonyl isothiocyanate intermediate.

-

Thiosemicarbazide Formation: Cool the mixture again to 0 °C and add hydrazine hydrate (1.1 eq) dropwise.

-

Workup: After stirring for 3 hours at room temperature, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the thiosemicarbazide precursor.

Step 2: Cyclization to this compound

-

Reagents & Setup: Carefully add the dried thiosemicarbazide precursor (1.0 eq) in small portions to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes). The use of a strong dehydrating acid is critical for efficient intramolecular cyclization.[11]

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid is the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization and Purification Workflow

A systematic workflow is essential to ensure the identity and purity of the final compound.

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

Electronic Landscape of the Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[13] This deficiency is due to the inductive effect of the electronegative sulfur atom and the two pyridine-like nitrogen atoms, which withdraw electron density from the carbon atoms at the C2 and C5 positions.[13] Consequently, these carbon positions are electrophilic and susceptible to nucleophilic attack, especially if a good leaving group is present.[1][13]

Reactivity Map

The inherent electronic properties dictate the molecule's reactivity. The nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack (e.g., alkylation or acylation), while the C2 and C5 carbons are targets for nucleophiles.[13]

Caption: Key sites for nucleophilic and electrophilic attack.

Influence of Substituents

-

5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can partially mitigate the electron deficiency of the ring system. It influences the reactivity of the adjacent C5 carbon.

-

2-Oxo Group (C=O): In its keto form, the carbonyl group is electron-withdrawing, further increasing the electrophilicity of the C2 carbon. The adjacent N-H proton is acidic and can be deprotonated by a base, facilitating N-alkylation or other reactions at the nitrogen.

Spectroscopic Characterization

Unequivocal structural confirmation relies on a combination of modern spectroscopic techniques.[14] While a dedicated spectrum for the title compound is not widely published, we can predict its features based on extensive data from closely related 1,3,4-thiadiazole derivatives.[11][15][16][17]

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale & Comparative Insights |

| ¹H NMR | δ ~3.9-4.1 ppm (s, 3H, -OCH₃)δ ~10-12 ppm (br s, 1H, -NH) | The methoxy protons are expected in this region based on similar structures.[15][18][19] The N-H proton of the amide is typically deshielded and appears as a broad singlet, which may exchange with D₂O.[11][15] |

| ¹³C NMR | δ ~170-180 ppm (C5)δ ~160-168 ppm (C2, C=O)δ ~55-60 ppm (-OCH₃) | The carbon atoms of the thiadiazole ring are characteristically downfield due to the influence of the heteroatoms.[16] The methoxy carbon signal is highly conserved across various molecules.[11][16] |

| IR (KBr) | ~3200-3300 cm⁻¹ (N-H stretch)~2950 cm⁻¹ (C-H stretch, sp³)~1680-1710 cm⁻¹ (C=O stretch, amide)~1600 cm⁻¹ (C=N stretch)~1250 cm⁻¹ (C-O stretch) | These frequencies correspond to the key functional groups. The strong C=O band is a definitive feature of the keto tautomer.[15][17] |

| Mass Spec (EI) | m/z 132 (M⁺)Key fragments: [M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺ | The molecular ion peak corresponding to the molecular weight (132.14) is expected. Fragmentation would likely involve the loss of the methyl or methoxy radical, and other characteristic cleavages of the heterocyclic ring. |

Applications in Research and Development

Core Utility as a Synthetic Intermediate

The primary documented application of this compound is its role as a building block in multi-step syntheses.[6] Its bifunctional nature (electrophilic carbons, nucleophilic nitrogen) allows for sequential and regioselective introduction of various substituents, making it a versatile platform for generating molecular diversity.

Potential Biological and Pharmacological Relevance

While this specific molecule is not commercialized as an active agent, the 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity in numerous areas:

-

Anticancer: Many thiadiazole derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer.[5][11][15]

-

Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[6][20]

-

Enzyme Inhibition: Certain derivatives are known to be potent inhibitors of enzymes like carbonic anhydrase and Abl tyrosine kinase.[4][21]

The methoxy and oxo substituents on the title compound provide handles for further chemical modification to explore these potential activities, forming a basis for structure-activity relationship (SAR) studies.[21]

Conclusion

This compound is a structurally well-defined heterocyclic compound with a rich and predictable chemical reactivity profile. Its electron-deficient core, modulated by its methoxy and oxo substituents, makes it a valuable and versatile intermediate for organic synthesis. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its preparation and characterization. For scientists in drug discovery and agrochemical development, this molecule represents a promising starting point for the design of novel, biologically active agents built upon the proven 1,3,4-thiadiazole scaffold.

References

-

Sionkowska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. Available at: [Link]

-

Jubie, S., et al. (2017). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 9(9), 1435-1443. Available at: [Link]

-

This compound. (n.d.). LookChem. Available at: [Link]

-

Al-Ezzy, R. M. M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2979-2990. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Sych, I., et al. (2015). SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL-SULFANYLACETIC ACID DERIVATIVES. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Available at: [Link]

-

Biernasiuk, A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(11), 3356. Available at: [Link]

-

Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. (n.d.). Available at: [Link]

-

Sych, I., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. ResearchGate. Available at: [Link]

-

Banu, A., et al. (2011). Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][6][13]thiadiazole and its morpholinomethyl derivative. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

-

Foroumadi, A., et al. (2016). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-161. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 129. Available at: [Link]

-

Zhang, W. Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475. Available at: [Link]

-

Al-Obaidi, A. S. M. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 81-90. Available at: [Link]

-

Ceylan, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30081-30094. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Journal of Heterocyclic Chemistry, 55(1), 159-166. Available at: [Link]

-

Zhang, J., et al. (2018). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]

-

Stana, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2998. Available at: [Link]

-

Zhang, W. Y., et al. (2012). This compound. ResearchGate. Available at: [Link]

-

da Rosa, G. G., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][11][13][20]thiadiazole (MTDZ) in male and female mice. Psychopharmacology (Berl). Available at: [Link]

-

Methanol. (n.d.). PubChem. Available at: [Link]

-

Dimethylformamide. (n.d.). PubChem. Available at: [Link]

-

Garuti, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry, 16(3), 1165-1175. Available at: [Link]

-

Alanazi, A. M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(18), 4229. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 129. Available at: [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 17605-27-5 [chemicalbook.com]

- 10. This compound | C3H4N2O2S | CID 192940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bu.edu.eg [bu.edu.eg]

- 13. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Buy N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]

- 21. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-methoxy-1,3,4-thiadiazol-2(3H)-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from its known crystal structure, general synthetic methodologies for the 1,3,4-thiadiazole scaffold, and the well-documented biological activities of structurally related compounds. The guide covers the molecule's structural features, plausible synthetic routes, expected spectroscopic characteristics, and discusses its potential applications, particularly as an intermediate in agrochemical synthesis and as a scaffold for novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both the known attributes of this compound and the opportunities for future investigation.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for other aromatic systems. The unique electronic properties of the 1,3,4-thiadiazole ring enable it to participate in a variety of non-covalent interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of biological effects, including antimicrobial, antifungal, anticancer, herbicidal, and anti-inflammatory properties.[1][3][4][5][6][7]

This compound (CAS Number: 17605-27-5) is a specific derivative of this important class of compounds.[8] Its known role as an intermediate in the synthesis of the herbicide fluthiacet-methyl underscores its relevance in agrochemistry.[8] Furthermore, the presence of a methoxy group and a carbonyl function on the thiadiazole ring suggests the potential for unique biological activities, making it a molecule of interest for further investigation in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₃H₄N₂O₂S, with a molecular weight of 132.14 g/mol .[9]

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₂S | PubChem[9] |

| Molecular Weight | 132.14 g/mol | PubChem[9] |

| IUPAC Name | 5-methoxy-3H-1,3,4-thiadiazol-2-one | PubChem[9] |

| CAS Number | 17605-27-5 | |

| SMILES | COC1=NNC(=O)S1 | PubChem[9] |

| InChI | InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | PubChem[9] |

A key insight into the molecule's three-dimensional architecture comes from a single-crystal X-ray diffraction study.[8][10] This analysis reveals that the 1,3,4-thiadiazole ring is approximately planar. The crystal structure also shows the presence of intermolecular N—H⋯O hydrogen bonds, which connect the molecules into layers.[8][10] This hydrogen bonding capability is a critical feature, as it can influence the molecule's physical properties, such as melting point and solubility, and its interactions with biological targets.

Caption: 2D representation of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound from a primary literature source remains elusive in the public domain, the crystal structure study by Zhang et al. (2012) indicates that the compound was prepared according to a method reported by Zhu et al. in 2011.[8][10] Unfortunately, the full details of this 2011 publication could not be retrieved for this guide.

However, based on general synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles, a plausible synthetic pathway can be proposed. A common and versatile method for the synthesis of the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide derivatives.[11][12]

A potential synthetic route is outlined below:

Caption: A plausible synthetic pathway for this compound.

Proposed Experimental Protocol:

This generalized protocol is based on common methods for synthesizing 1,3,4-thiadiazole derivatives and should be optimized for the specific target molecule.

-

Reaction of Thiosemicarbazide: Thiosemicarbazide is reacted with a suitable acylating agent, such as methyl chloroformate, in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a low temperature (e.g., 0 °C).

-

Formation of Intermediate: This reaction would likely form an N-acylated thiosemicarbazide intermediate.

-

Cyclization: The intermediate is then subjected to cyclization, which can often be achieved by heating in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). This step would lead to the formation of the 1,3,4-thiadiazole ring.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Note: The actual synthesis as described by Zhu et al. (2011) may differ, and this proposed pathway serves as a logical starting point for synthetic efforts in the absence of the specific literature procedure.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Methoxy Protons (-OCH₃): A singlet would be expected for the three protons of the methoxy group, likely in the range of 3.5-4.0 ppm.

-

Amine Proton (-NH): A broad singlet corresponding to the N-H proton would be expected. Its chemical shift would be highly dependent on the solvent and concentration, but could appear in the downfield region (e.g., 8-12 ppm).

¹³C NMR Spectroscopy:

-

Methoxy Carbon (-OCH₃): A signal for the carbon of the methoxy group would be expected in the range of 50-60 ppm.

-

Thiadiazole Ring Carbons: Two distinct signals for the two carbons of the thiadiazole ring would be anticipated. The carbon of the carbonyl group (C=O) would appear significantly downfield (e.g., 160-170 ppm), while the carbon bearing the methoxy group would be in a different region of the aromatic/heteroaromatic spectrum.

FTIR Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration.

-

C=O Stretch: A strong absorption band, characteristic of the carbonyl group, would be expected in the range of 1680-1720 cm⁻¹.

-

C-O Stretch: An absorption band for the C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

-

C=N Stretch: The C=N stretching vibration of the thiadiazole ring would be expected in the 1500-1600 cm⁻¹ region.

Potential Biological and Chemical Applications

While direct biological studies on this compound are scarce, its structural features and its relationship to other bioactive molecules suggest several areas of potential application.

Agrochemicals

The most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide fluthiacet-methyl.[8] Fluthiacet-methyl is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible weeds. The synthetic pathway to fluthiacet-methyl highlights the utility of the this compound scaffold in constructing more complex, biologically active molecules for agricultural use.

Antimicrobial and Antifungal Potential

The 1,3,4-thiadiazole nucleus is a common feature in a vast number of compounds with demonstrated antimicrobial and antifungal activity.[1][3][4] The mechanism of action for these compounds can vary widely, from inhibition of essential enzymes to disruption of cell wall integrity. Given the prevalence of antimicrobial activity within this class of compounds, it is highly probable that this compound and its derivatives could exhibit similar properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial potential of a compound is the determination of its MIC.

-

Culture Preparation: Prepare overnight cultures of the target bacterial or fungal strains in appropriate liquid media.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add a standardized suspension of the microbial culture to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells. The exact mechanism is often dependent on the specific substitutions on the thiadiazole ring. The structural features of this compound make it a candidate for investigation as a potential anticancer agent or as a scaffold for the development of new anticancer drugs.

Caption: A generalized signaling pathway for the potential anticancer activity of a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

This compound is a heterocyclic molecule with a foundation in the well-established and biologically active 1,3,4-thiadiazole class. While its primary documented role is as an agrochemical intermediate, its molecular structure suggests a broader potential in medicinal chemistry. The lack of extensive, publicly available experimental data on its synthesis, spectroscopic properties, and biological activity presents a clear opportunity for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The elucidation and publication of a detailed, reproducible synthetic protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), would be of great value to the scientific community.

-

Biological Screening: A comprehensive in vitro screening of the compound against a diverse panel of bacterial, fungal, and cancer cell lines is warranted to determine its biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives based on the this compound scaffold would provide valuable insights into the structure-activity relationships and could lead to the identification of potent new therapeutic or agrochemical agents.

This technical guide serves as a starting point for researchers interested in exploring the potential of this intriguing molecule. The convergence of its known structural features and the proven biological relevance of the 1,3,4-thiadiazole core makes this compound a promising candidate for further scientific inquiry.

References

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules. [Link]

-

Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (n.d.). Ingenta Connect. [Link]

-

Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLOS ONE. [Link]

-

Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]

-

Herbicidal activity of 1,3,4-thiadiazole derivatives. (1973). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide. (2008). ResearchGate. [Link]

-

Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]

-

Herbicidal activity of 1,3,4-thiadiazole derivatives. (1973). ACS Publications. [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Chemical Research in Chinese Universities. (n.d.). Chemical Research in Chinese Universities. [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2015). Journal of Applicable Chemistry. [Link]

-

Journal of Heterocyclic Chemistry. (n.d.). Wiley Online Library. [Link]

-

N-[5-(4-Methoxyphenyl)-[3][4][13]thiadiazol-2-yl] oxalamic acid, ethyl ester. (n.d.). SpectraBase. [Link]

-

Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. (2011). Molecules. [Link]

-

This compound. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2020). RSC Advances. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2020). RSC Publishing. [Link]

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. [Link]

-

Zhou, K., Zhu, Y., Yang, X., Jiang, X. and Li, C. (2011) Preparation of Grapheme-TiO2 Composites with Enhanced Photocatalytic Activity. New Journal of Chemistry, 35, 353-359. (n.d.). Scientific Research Publishing. [Link]

-

Synthesis of Heterocyclic Compounds. (2019). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2016). International Journal of Molecular Sciences. [Link]

-

The Literature of Heterocyclic Chemistry, Part XII, 2010–2011. (n.d.). OUCI. [Link]

-

Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. (2023). RSC Advances. [Link]

-

This compound. (2012). ResearchGate. [Link]

-

Copper-Mediated Amidation of Heterocyclic and Aromatic C−H Bonds. (2011). Organic Letters. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]

-

Chemical Journal of Chinese Universities. (n.d.). CJCU. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Synthesis of various heterocyclic compounds via multi-component reactions in water. (n.d.). OUCI. [Link]

-

2011年度SCI收录论文. (2017). 厦门大学化学化工学院. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chinese Chemical Society Publishing [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one from Core Precursors

This technical guide provides a comprehensive overview of the synthetic pathway for 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a valuable heterocyclic intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the precursor selection, reaction mechanism, and a field-proven experimental protocol. The synthesis is built upon the foundational principles of heterocyclic chemistry, emphasizing a direct and efficient route from commercially available starting materials.

The target molecule exists in tautomeric forms, primarily as the 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, which is in equilibrium with its -one analogue. Its significance is noted in agrochemistry as a key intermediate for potent herbicides.[1][2] This guide focuses on the most direct cited method for its preparation.

Part 1: Foundational Precursor Analysis

The elegance of the primary synthetic route lies in its convergence of two simple, functional precursors. The selection of these starting materials is critical as each provides a specific and essential part of the final molecular architecture.

Precursor A: Methyl Carbazate (H₂N-NH-COOCH₃)

Methyl carbazate is the cornerstone precursor, providing three key structural elements:

-

The N-N Backbone: This hydrazine moiety forms the N3-N4 bond in the final thiadiazole ring.

-

The Methoxy Group: The methyl ester functionality is the direct source of the C5-methoxy group.

-

Reactive Nucleophilic Center: The terminal -NH₂ group serves as the initial nucleophile, initiating the reaction cascade.

Precursor B: Carbon Disulfide (CS₂)

Carbon disulfide is a versatile C1 synthon that serves a singular but crucial purpose:

-

Thiocarbonyl Source: It provides the C=S carbon atom which becomes the C2 atom of the thiadiazole ring. Its high electrophilicity at the carbon atom makes it an ideal reaction partner for the nucleophilic hydrazine.

Part 2: The Core Synthesis Pathway: Mechanism and Rationale

The synthesis proceeds via a base-catalyzed condensation-cyclization reaction between methyl carbazate and carbon disulfide. This method is efficient, often proceeding in a one-pot manner to yield the target heterocycle.[3]

Mechanistic Deep Dive

The reaction can be dissected into two primary stages: the formation of a dithiocarbazate salt intermediate and its subsequent intramolecular cyclization.

-

Stage 1: Nucleophilic Addition and Salt Formation: The reaction is initiated by the deprotonation of the terminal nitrogen of methyl carbazate by a strong base (e.g., KOH), enhancing its nucleophilicity. The resulting anion performs a nucleophilic attack on the highly electrophilic carbon atom of carbon disulfide. This forms a key intermediate, a potassium salt of a dithiocarbazate derivative. The choice of a strong base is critical to drive this equilibrium forward.

-

Stage 2: Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate is primed for cyclization. The nitrogen atom of the carbazate backbone acts as a nucleophile, attacking the internal thiocarbonyl carbon. This intramolecular attack is entropically favored, leading to the formation of the five-membered ring. The subsequent elimination of water and tautomerization of the exocyclic sulfur yields the thermodynamically stable aromatic 1,3,4-thiadiazole ring system. The final acidification of the reaction mixture protonates the thiadiazole, causing it to precipitate from the aqueous solution.

Visualized Reaction Workflow

The following diagram outlines the logical flow of the synthesis from precursors to the final product.

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

This guide provides a comprehensive analysis of the expected spectral characteristics of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with data from analogous structures to present a predictive and practical framework for spectral identification and characterization.

Introduction and Molecular Structure

This compound (C₃H₄N₂O₂S, Molecular Weight: 132.16 g/mol ) is a five-membered heterocyclic compound featuring a thiadiazole ring.[1][2] Its structure is characterized by the presence of a methoxy group at position 5 and a ketone group at position 2. A crucial aspect of its chemistry is the potential for tautomerism, existing in equilibrium between the amide (thione) form and the aromatic hydroxy (thiol) form, 5-methoxy-1,3,4-thiadiazol-2-ol. The spectral data discussed herein will primarily reflect the more stable thione tautomer, as suggested by crystallographic studies.[1][2]

The synthesis of this compound has been previously reported, providing the basis for its structural confirmation.[1][2] Understanding its spectral signature is paramount for quality control, reaction monitoring, and mechanistic studies in its various applications.

Caption: Thione-thiol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a suitable deuterated solvent, such as DMSO-d₆ (a common choice for polar heterocyclic systems), is recommended.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, exhibiting two key signals:

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted in the range of δ 3.7 - 4.0 ppm . This chemical shift is characteristic of methoxy groups attached to an electron-withdrawing heterocyclic system.

-

Amide Proton (-NH-): A broad singlet integrating to one proton is expected further downfield, typically in the range of δ 11.0 - 13.0 ppm . The broadness is due to quadrupole broadening from the adjacent nitrogen atom and its exchangeable nature. The exact position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon atoms in the molecule:

-

Methoxy Carbon (-OCH₃): This aliphatic carbon should appear furthest upfield, with an expected chemical shift in the range of δ 55 - 60 ppm .

-

Thiadiazole Ring Carbon (C5): The carbon atom attached to the methoxy group (C5) is expected to resonate in the region of δ 160 - 165 ppm . Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen and the exocyclic oxygen atom.

-

Thiadiazole Ring Carbon (C2 - Carbonyl): The carbonyl carbon (C2) is anticipated to be the most downfield signal, with a characteristic chemical shift in the range of δ 165 - 170 ppm , consistent with amide-like carbonyls within a heterocyclic ring.[3]

Summary of Expected NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

| -NH | 11.0 - 13.0 | - | Broad Singlet |

| -OCH₃ | 3.7 - 4.0 | 55 - 60 | Singlet |

| C2 (C=O) | - | 165 - 170 | - |

| C5 | - | 160 - 165 | - |

Protocol: Acquiring NMR Spectra

This protocol outlines the standard procedure for obtaining high-quality NMR data for the title compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the DMSO-d₆ solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220 ppm and a longer acquisition time (e.g., >2 hours) may be necessary due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is expected to display several characteristic absorption bands.

-

N-H Stretch: A moderate to strong, somewhat broad band is expected in the 3100-3300 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the amide group.

-

C-H Stretch: Aliphatic C-H stretching from the methoxy group will appear as sharp bands in the 2850-2980 cm⁻¹ range.[5]

-

C=O Stretch (Amide I): A strong, sharp absorption band is predicted between 1680-1720 cm⁻¹ . This is a highly characteristic band for the carbonyl group in a five-membered ring amide (lactam).

-

C=N Stretch: The endocyclic carbon-nitrogen double bond of the thiadiazole ring is expected to absorb in the 1580-1620 cm⁻¹ region.[3][5]

-

C-O Stretch: The asymmetric stretching of the C-O bond in the methoxy group should produce a strong band around 1200-1260 cm⁻¹ .

-

C-S-C Stretch: Vibrations involving the C-S-C linkage within the ring are typically weaker and found in the fingerprint region, often around 690-710 cm⁻¹ .[3]

Summary of Expected IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium, Sharp |

| C=O Stretch (Amide I) | 1680 - 1720 | Strong, Sharp |

| C=N Stretch | 1580 - 1620 | Medium-Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| C-S-C Stretch | 690 - 710 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak is expected at m/z = 132 . The presence of a significant M+2 peak (at m/z = 134) with an intensity of approximately 4.4% relative to the M+ peak would be diagnostic for the presence of a single sulfur atom.

-

Fragmentation Pathways: The thiadiazole ring is susceptible to fragmentation. Common fragmentation patterns for related structures involve the loss of small, stable molecules.

Plausible Fragmentation Pathway

A likely fragmentation pathway involves the initial loss of the methoxy radical, followed by the cleavage of the ring.

Caption: A potential fragmentation pathway for the title compound.

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound.[1][2]

-

Crystal System: Hexagonal

-

Space Group: P6₁

-

Key Features: The analysis reveals that the thiadiazole ring is approximately planar. The molecules in the crystal lattice are connected by N—H⋯O hydrogen bonds, forming layers.[1][2][6] This intermolecular hydrogen bonding provides strong evidence for the predominance of the thione tautomer in the solid state.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The ¹H NMR spectrum is defined by characteristic methoxy and amide proton signals. The ¹³C NMR confirms the three unique carbon environments. FT-IR spectroscopy validates the presence of key functional groups, particularly the N-H and C=O bonds of the amide moiety. Finally, mass spectrometry confirms the molecular weight, and X-ray crystallography provides definitive solid-state structural information. This guide provides a robust, data-driven framework for the comprehensive spectral characterization of this important heterocyclic compound.

References

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011.

-

Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475. Available at: [Link]

- Abdel-Wahab, B. F., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Noolvi, M. N., & Patel, H. M. (Year not available). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Organic Chemistry: An Indian Journal.

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

- SpectraBase. (n.d.). 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. Wiley.

-

SpectraBase. (n.d.). N-[5-(4-Methoxyphenyl)-[5][7]thiadiazol-2-yl] oxalamic acid, ethyl ester. Wiley.

-

Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. ResearchGate. Available at: [Link]

-

Bondock, S., Albarqi, T., Shaaban, I. A., & Abdou, M. M. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10761-10777. Available at: [Link]

- Çavuş, M. S., & Muğlu, H. (2018).

- Zhang, W. Y., et al. (2012). 5-Meth-oxy-1,3,4-thia-diazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.

Sources

- 1. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms.[1][2] Its molecular formula is C₃H₄N₂O₂S, and it has a molecular weight of approximately 132.14 g/mol .[3] This molecule is a derivative of 1,3,4-thiadiazole, a scaffold known for a wide range of biological activities.[4][5][6] The presence of a methoxy group and a carbonyl function, along with the thiadiazole core, imparts a unique combination of polarity and hydrogen bonding capabilities that are critical in determining its solubility and, consequently, its utility in various applications, including as an intermediate in the synthesis of drugs and herbicides.[1]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and formulation challenges.[7] Therefore, a thorough understanding and precise measurement of the solubility of compounds like this compound are paramount in the early stages of research and development.[8]

Theoretical Framework: The Thermodynamics of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs equation: ΔG = ΔH - TΔS.

The process can be conceptually broken down into three main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).

-

Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of the solution is the sum of the enthalpies of these three steps. The entropy change is primarily driven by the increased randomness of the system as the solute dissolves.

For this compound, the presence of a carbonyl group (C=O) and an N-H group allows for the formation of intermolecular hydrogen bonds in the solid state.[9][10] These strong interactions contribute to a higher lattice energy, which must be overcome for dissolution to occur.

Caption: Thermodynamic steps in the dissolution of a solid crystalline compound.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a useful qualitative predictor of solubility. It implies that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have large dipole moments and can engage in hydrogen bonding. This compound possesses polar functional groups (C=O, N-H, C-O-C) and can act as both a hydrogen bond donor (N-H) and acceptor (C=O, ether oxygen, and nitrogen atoms in the ring). Therefore, it is expected to have moderate to good solubility in polar protic solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can accept hydrogen bonds and engage in strong dipole-dipole interactions. The subject compound is expected to be readily soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weak van der Waals forces. Due to the polar nature of this compound, it is expected to have low solubility in nonpolar solvents.

Caption: Predicted intermolecular interactions driving solubility.

Illustrative Solubility Data

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale |

| Water | Polar Protic | 5 - 15 | Capable of hydrogen bonding, but the heterocyclic ring and methoxy group introduce some nonpolar character, limiting solubility compared to highly polar solvents. |

| Ethanol | Polar Protic | 50 - 100 | Good balance of polarity and non-polar character to interact with different parts of the solute molecule. |

| Methanol | Polar Protic | 70 - 120 | Similar to ethanol but more polar, leading to potentially higher solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Strong hydrogen bond acceptor and highly polar, making it an excellent solvent for this compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 150 | Similar to DMSO in its ability to accept hydrogen bonds and its high polarity. |

| Acetonitrile | Polar Aprotic | 30 - 60 | Less polar than DMSO and DMF, resulting in lower but still significant solubility. |

| Acetone | Polar Aprotic | 20 - 50 | Intermediate polarity, capable of dissolving the compound to a moderate extent. |

| Dichloromethane (DCM) | Moderately Polar | 10 - 30 | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities, leading to moderate solubility. |

| Toluene | Nonpolar | < 1 | Dominated by van der Waals forces, which are not sufficient to overcome the strong intermolecular forces in the solute. |

| Hexane | Nonpolar | < 0.1 | Very weak intermolecular interactions with the polar solute, resulting in very low solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is good practice to visually inspect the remaining solid to check for any changes in its physical appearance (e.g., crystal form), which could indicate a polymorphic transformation during the experiment.

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound is a key physicochemical parameter that dictates its handling, formulation, and biological activity. Its molecular structure, with a combination of polar functional groups and a heterocyclic core, suggests a solubility profile that favors polar solvents, particularly those capable of accepting hydrogen bonds like DMSO and DMF. While precise experimental data requires rigorous application of methods like the shake-flask protocol, a theoretical understanding of the thermodynamics of dissolution and intermolecular forces provides a strong predictive framework for scientists and researchers. This guide serves as a foundational resource for the rational design of experiments and the interpretation of solubility data for this and similar compounds in a drug discovery and development context.

References

-

Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o475. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Lookchem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2012). This compound. Retrieved from [Link]

-

NICEATM-ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 44-51. Retrieved from [Link]

-

Pleban, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3562. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 424. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200. Retrieved from [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1525. Retrieved from [Link]

-

Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564–571. Retrieved from [Link]

-

ResearchGate. (2020). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. unn.edu.ng [unn.edu.ng]

- 3. This compound | C3H4N2O2S | CID 192940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-methoxy-1,3,4-thiadiazol-2(3H)-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and the careful judgment of a trained chemical professional.

Understanding the Compound: A Chemist's Perspective on Safety

This compound is a heterocyclic compound featuring a thiadiazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards.[3] The presence of a sulfur atom, two nitrogen atoms, and a methoxy group within a five-membered ring structure imparts specific reactivity and toxicological characteristics that must be respected to ensure laboratory safety.

The 1,3,4-thiadiazole ring is generally characterized by its aromaticity and electron-deficient nature, making the carbon atoms susceptible to nucleophilic attack.[3] While the ring system exhibits stability in aqueous acidic solutions, it is prone to cleavage under basic conditions.[3] This reactivity profile informs the incompatibility and storage recommendations outlined in the subsequent sections. From a toxicological standpoint, the compound is classified as acutely toxic if ingested and poses a significant threat to aquatic ecosystems.[4]

Hazard Identification and Classification

A foundational aspect of safe handling is a clear and comprehensive understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][5] | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

The "Toxic if swallowed" classification underscores the critical need to prevent ingestion through any route, including incidental contact with contaminated hands. The environmental hazard necessitates stringent waste disposal protocols to prevent release into aquatic systems.

Prudent Practices for Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, ingestion, and dermal contact. The following engineering controls and PPE are mandatory:

-

Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[6]

-

Eye Protection: Chemical safety goggles or a face shield are required at all times when handling the compound.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Protective Clothing: A lab coat must be worn and kept fastened. Additional protective clothing may be necessary for larger quantities or specific procedures.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

-

Incompatibilities: Store away from strong bases, oxidizing agents, and sources of ignition.[7] The susceptibility of the thiadiazole ring to cleavage by bases necessitates segregation from these reagents.[3]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound from receipt to disposal.

Receiving and Unpacking

-

Upon receipt, visually inspect the package for any signs of damage or leaks.

-

Don appropriate PPE (lab coat, gloves, eye protection) before opening the package in a well-ventilated area, preferably a fume hood.

-

Verify the integrity of the primary container.

-

Affix a label with the date of receipt and any other relevant institutional tracking information.

-

Transfer the container to the designated secure storage location.

Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the hood.

-

PPE: Don a lab coat, chemical safety goggles, and chemically resistant gloves.

-

Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

-

Transfer: Carefully add the weighed solid to the reaction vessel or volumetric flask containing the desired solvent.

-

Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator within the fume hood.

-

Cleanup: Immediately decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the rinsate as hazardous waste. Wipe down the balance and surrounding work area with a damp cloth, disposing of the cloth as hazardous waste.

Waste Disposal

-

Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a clearly labeled, sealed hazardous waste container. Due to its aquatic toxicity, this compound must not be disposed of down the drain.[4]

-

Labeling: All waste containers must be accurately labeled with the full chemical name and concentration.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being prepared for accidental exposures and spills.

First-Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and decontaminate the area safely.

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Neutralize: Due to the potential for reactivity, avoid using strong bases for neutralization.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a detergent solution and water, collecting the cleaning materials for hazardous waste disposal.

-

Report: Report the incident to the appropriate institutional safety officer.

Caption: Decision-making workflow for a chemical spill response.

Toxicological and Reactivity Insights

Toxicological Profile

The acute oral toxicity of this compound is the most significant health hazard. While specific mechanistic data for this compound is limited, the broader class of thiadiazole derivatives exhibits a wide range of biological activities, which can include interactions with various enzymatic pathways.[9][10] This biological activity is the underlying reason for its potential as a pharmaceutical intermediate and also the basis for its toxicity. Researchers should treat this compound with the respect due to a potent bioactive molecule.

Chemical Reactivity and Stability

-

Reactivity with Acids and Bases: The 1,3,4-thiadiazole ring is known to be stable in acidic conditions but can be cleaved by strong aqueous bases.[3] This dictates the need to avoid storage with and exposure to basic solutions to prevent degradation and the formation of unknown, potentially hazardous byproducts.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the sulfur and nitrogen atoms in the heterocyclic ring.

Conclusion

This compound is a valuable compound for chemical research and drug development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of prudent laboratory practices. By integrating the principles of engineering controls, personal protective equipment, and meticulous experimental technique, researchers can confidently and safely harness the potential of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. An overview of biological activities of thiadiazole derivatives. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

ResearchGate. This compound. [Link]

-